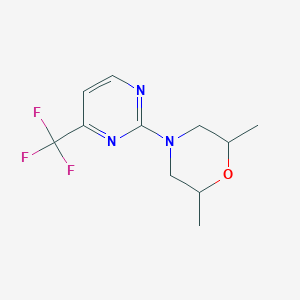
2,6-Dimethyl-4-(4-(trifluoromethyl)pyrimidin-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,6-Dimethyl-4-(4-(trifluoromethyl)pyrimidin-2-yl)morpholine” is a complex organic molecule that contains a morpholine ring and a pyrimidine ring. The morpholine ring is a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom . The pyrimidine ring is a six-membered ring with four carbon atoms and two nitrogen atoms . The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the morpholine and pyrimidine rings and the trifluoromethyl group. The trifluoromethyl group is often used in medicinal chemistry because it can enhance the chemical and metabolic stability of pharmaceuticals .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrimidine derivatives have been found to exhibit a wide range of biological activities, including antitumor activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could enhance the compound’s lipophilicity, which could affect its solubility and stability .Scientific Research Applications
Anticancer Applications
Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are found in several anticancer drugs, such as imatinib, Dasatinib, and nilotinib, which are well-established treatments for leukemia .
Antimicrobial Applications
Pyrimidine derivatives also exhibit antimicrobial properties . They have been used in the development of new drugs to combat various microbial infections.
Antifungal Applications
Some pyrimidine derivatives have shown antifungal activities . These compounds can be used in the treatment of various fungal infections.
Antiparasitic Applications
Pyrimidine derivatives have been reported to possess antiparasitic properties . They can be used in the development of drugs for the treatment of parasitic diseases.
Diuretic Applications
Pyrimidine derivatives have been used as diuretics . They can help increase the amount of salt and water that comes out through the urine.
Antitumor Applications
Pyrimidine derivatives have shown potential in the treatment of tumors . They can be used in the development of antitumor drugs.
Antifilarial Applications
Some pyrimidine derivatives have shown antifilarial activities . These compounds can be used in the treatment of filarial diseases.
DNA Topoisomerase II Inhibitors
Pyrimidine derivatives have been reported to inhibit DNA topoisomerase II . This makes them potential candidates for the development of new anticancer drugs.
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes liketyrosine kinase and DNA topoisomerase II . These enzymes play crucial roles in cellular processes such as signal transduction and DNA replication, respectively.
Mode of Action
Compounds with a similar structure have been shown to inhibit the activity of their target enzymes, leading to changes in cellular processes . For instance, tyrosine kinase inhibitors can prevent signal transduction, thereby affecting cell growth and proliferation .
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound may affect pathways related tocell growth, proliferation, and DNA replication . The inhibition of these pathways can lead to downstream effects such as cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds have been noted for their improved druglikeness and adme-tox properties . These properties can impact the bioavailability of the compound, influencing its therapeutic efficacy.
Future Directions
properties
IUPAC Name |
2,6-dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O/c1-7-5-17(6-8(2)18-7)10-15-4-3-9(16-10)11(12,13)14/h3-4,7-8H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXRCEMEBLLVDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

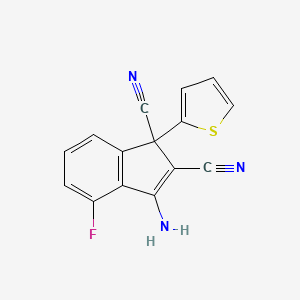
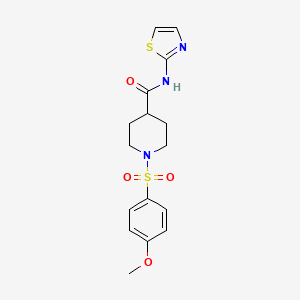
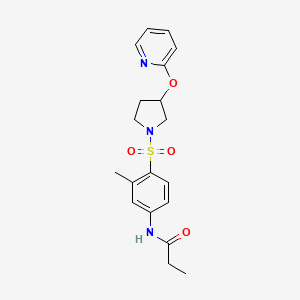
![5-{[(4-cyclohexylphenyl)sulfonyl]amino}-2-piperazin-1-yl-N-propylnicotinamide](/img/structure/B2987822.png)
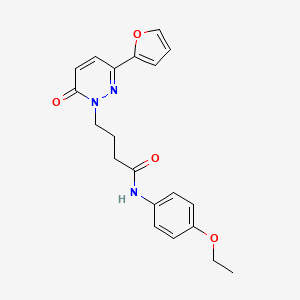

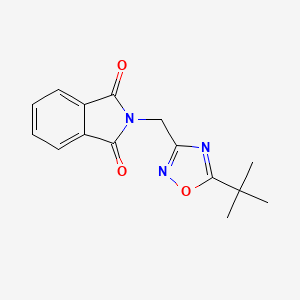
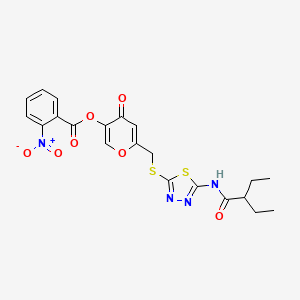
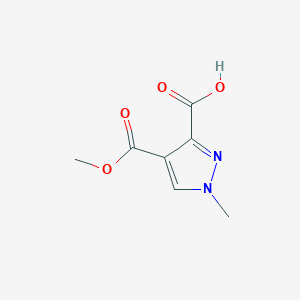
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2987829.png)
![4-Cyano-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2987830.png)
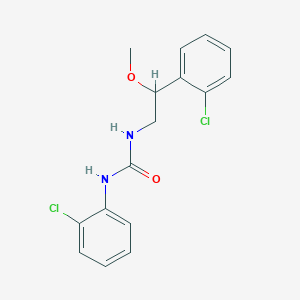

![6-[3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2987836.png)